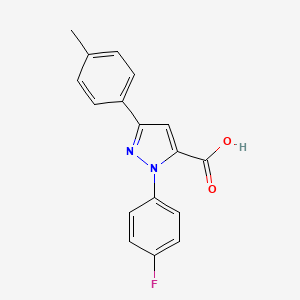

1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid

Beschreibung

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a 4-fluorophenyl group at position 1, a p-tolyl (4-methylphenyl) group at position 3, and a carboxylic acid moiety at position 5. The synthesis of such compounds typically involves condensation reactions between chalcones and hydrazine derivatives under acidic conditions, as demonstrated in related pyrazole syntheses . The carboxylic acid group at position 5 enhances solubility and enables hydrogen bonding, which is critical for interactions with biological targets.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBGWTCGAIMEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a fluorophenyl group and a tolyl group.

Carboxylation: The resulting pyrazole is then carboxylated to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The fluorophenyl and tolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the pyrazole core.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential:

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is being investigated for its potential as a pharmacophore in drug design. Its structural features suggest possible anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that pyrazole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes .

Case Study:

A study explored the synthesis of various pyrazole derivatives, including this compound, to evaluate their anti-inflammatory activity in animal models. Results indicated promising anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Materials Science

Development of Novel Materials:

The compound has applications in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties allow it to be integrated into materials that require specific optical characteristics.

Data Table: Optical Properties of Pyrazole Derivatives

| Compound Name | Band Gap (eV) | Application Area |

|---|---|---|

| 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid | 2.5 | Organic LEDs |

| 2-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid | 2.8 | Photovoltaic cells |

| 3-(4-Methylphenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid | 2.6 | Light-emitting devices |

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as an essential intermediate in synthesizing more complex organic molecules, enabling the exploration of new chemical reactions and pathways.

Synthetic Pathways:

The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for further chemical transformations.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Compound A : 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid

- Key Differences : Replaces the p-tolyl group with a 2,4-dichloro-5-fluorophenyl moiety and the 4-fluorophenyl with 4-chlorophenyl.

Compound C : 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

- Key Differences : Methyl group at position 1 and carboxylic acid at position 3.

- Implications : Reduced steric hindrance compared to the p-tolyl group may affect molecular planarity and intermolecular interactions.

Structural Planarity and Conformation

- The dihedral angles between the pyrazole ring and substituted aryl groups influence molecular planarity and packing in crystal structures. For example:

- In 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid analogs, dihedral angles range from 4.64° to 10.53°, indicating moderate planarity .

- Compounds with bulkier substituents (e.g., 2,4-dichlorophenyl in Compound A) may exhibit greater torsional strain, reducing planarity and affecting crystal packing .

Biologische Aktivität

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring with specific substitutions that influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 4-fluorophenyl group and a p-tolyl group. The synthesis typically involves the formation of the pyrazole ring through the reaction of hydrazine with a substituted diketone, followed by carboxylation to introduce the carboxylic acid group. The purification methods include recrystallization and chromatography to achieve high purity levels.

Biological Activity

The biological activities of 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be summarized as follows:

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may modulate inflammatory pathways effectively .

Anticancer Properties

The pyrazole moiety is recognized for its potential in cancer therapy. Preliminary studies suggest that 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid may inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The mechanism is believed to involve tubulin polymerization inhibition, leading to cell cycle arrest at the G2/M phase .

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets involved in inflammation and cell proliferation. This includes modulation of signaling pathways related to MAPK and NF-kB, which play crucial roles in cellular responses to stress and inflammation .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

-

Study on Anticancer Activity :

A study evaluated various pyrazole derivatives for their anticancer effects, revealing IC50 values ranging from 0.08 to 12.07 mM for different compounds. The most active derivatives showed significant inhibition of tubulin polymerization, indicating their potential as anticancer agents . -

Anti-inflammatory Efficacy :

In another study, derivatives similar to 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid demonstrated IC50 values for anti-inflammatory activity comparable to standard medications like diclofenac sodium .

Comparison with Related Compounds

The biological activity of 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives:

| Compound Name | Substituents | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid | 4-fluorophenyl, p-tolyl | Anti-inflammatory, anticancer |

| 1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid | 4-chlorophenyl, p-tolyl | Similar activity but altered electronic properties |

| 1-(4-Methylphenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid | 4-methylphenyl, p-tolyl | Potentially reduced activity due to steric effects |

This table illustrates how variations in substituents can affect the biological activity of pyrazole compounds.

Q & A

Q. What synthetic methodologies are established for preparing 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The compound is typically synthesized via a multi-step protocol involving:

Condensation Reactions : Formation of the pyrazole core using substituted hydrazines and β-keto esters under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF).

Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-fluorophenyl and p-tolyl) using Pd(PPh₃)₄ as a catalyst, arylboronic acids, and K₃PO₄ as a base in deoxygenated DMF/H₂O .

Hydrolysis : Conversion of ester intermediates to carboxylic acids using NaOH or LiOH in THF/H₂O.

Q. Key Optimization Parameters :

- Reaction temperature (80–120°C for coupling steps).

- Catalyst loading (1–5 mol% Pd).

- Purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic proton absence indicating deprotonation) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

- X-ray Diffraction (XRD) : Resolve crystal packing and dihedral angles between aryl rings (e.g., fluorophenyl vs. pyrazole plane angles of ~80°) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 351.1).

Q. Table 1: Representative Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.85 (d, 2H, Ar-H), 2.35 (s, 3H, CH₃) | |

| XRD | Triclinic P1 space group, α = 79.9°, β = 78.7° |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or supramolecular interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF/water mixtures) to assess solubility or crystallization tendencies.

- Docking Studies : Model binding to biological targets (e.g., enzymes with pyrazole-binding pockets) using AutoDock Vina or Schrödinger Suite .

Example : DFT calculations for 5-(4-fluorophenyl) analogs reveal intramolecular H-bonding between carboxylic acid and pyrazole-N, stabilizing the planar conformation .

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Compare experimental XRD bond lengths/angles with DFT-optimized structures (e.g., C-C bond deviations >0.02 Å indicate possible impurities) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals.

- Temperature-Dependent Studies : Collect XRD data at 100–173 K to reduce thermal motion artifacts .

- Alternative Space Groups : Test monoclinic vs. triclinic models if initial R-factors exceed 0.1 .

Q. What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

- Catalyst Screening : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher turnover in Suzuki couplings .

- Solvent Engineering : Use toluene/water biphasic systems to enhance arylboronic acid solubility and reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours under conventional heating) .

- In Situ Monitoring : Use HPLC or inline IR to track intermediate formation and adjust stoichiometry dynamically.

Q. Table 2: Yield Optimization Case Study

| Condition | Yield (%) | Reference |

|---|---|---|

| Pd(PPh₃)₄, DMF/H₂O | 65 | |

| Pd(OAc)₂/XPhos, Toluene/H₂O | 82 |

Q. How are structure-activity relationships (SAR) explored for pyrazole derivatives in medicinal chemistry?

Methodological Answer:

- Analog Synthesis : Replace p-tolyl with electron-withdrawing groups (e.g., -CF₃) to modulate bioavailability .

- Biological Assays : Test inhibition of carbonic anhydrase or cyclooxygenase isoforms (IC₅₀ values) .

- Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to correlate substituents with ADME properties .

Example : 5-(4-Chlorophenyl)-3-CF₃ analogs show enhanced enzyme inhibition due to increased hydrophobicity and halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.